1-Methylhexahydropyrimidine
Description
1-Methylhexahydropyrimidine (CAS: 31952-00-8) is a saturated six-membered heterocyclic compound featuring a pyrimidine ring system with one methyl substituent. Its hexahydro configuration indicates full hydrogenation of the pyrimidine ring, resulting in reduced aromaticity and increased flexibility compared to non-hydrogenated analogs. The compound’s logP value is reported as -0.131 , suggesting moderate hydrophilicity, likely influenced by the polarizable nitrogen atoms in the ring.
Properties
CAS No. |
31952-00-8 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1-methyl-1,3-diazinane |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-3-6-5-7/h6H,2-5H2,1H3 |
InChI Key |
AHEKENQPEQYCMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-Methylhexahydropyrimidine with key analogs based on substituents, logP, and spectral
Key Observations :
- Substituent Effects: The addition of electron-withdrawing groups (e.g., nitroimino) and acyl moieties (e.g., methylcarbonyl) in analogs from introduces distinct reactivity and polarity compared to the simpler methyl group in this compound. For instance, the 1706 cm⁻¹ IR peak in acylated derivatives confirms carbonyl stretching, absent in the parent compound .
- Hydrophobicity: The logP of this compound (-0.131) suggests it is more hydrophilic than many agrochemical derivatives (e.g., nitroimino analogs), which likely have higher logP due to bulky substituents .
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